![molecular formula C18H16N2O5S B2441994 3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide CAS No. 941883-66-5](/img/structure/B2441994.png)
3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide
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Overview
Description
The compound “3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
While specific synthesis details for “3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide” are not available, benzofuran derivatives can be synthesized through various methods . For instance, a catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions . For example, a catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Scientific Research Applications
- Research : MSB derivatives were designed and synthesized as COX-2 inhibitors. Several compounds demonstrated selective inhibition of COX-2 isozyme, with compound 11b showing the most potent activity (IC50 = 0.10 μM) and a selectivity index (SI) of 134. These compounds also exhibited good anti-inflammatory activity .
- Research : In silico studies evaluated MSB derivatives for physicochemical properties, ADME (absorption, distribution, metabolism, excretion), and drug-likeness profiles. Such predictions aid in identifying promising drug candidates .
- Research : MSB derivatives were tested for anti-inflammatory effects. Some compounds displayed significant activity, making them potential candidates for further investigation .
- Research : Compound 11b, the most potent COX-2 inhibitor, also exhibited low ulcerogenic liability (Ulcer Index, UI = 0.83). This safety profile is essential for drug development .
- Research : While not explicitly mentioned in the provided literature, exploring MSB derivatives for antimicrobial activity could be an interesting avenue .
Cyclooxygenase-2 (COX-2) Inhibition
In Silico ADME Prediction
Anti-Inflammatory Activity
Ulcerogenic Liability Assessment
Antimicrobial Properties
Other Biological Activities
Future Directions
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide” and similar compounds could have potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
3-[[2-(4-methylsulfonylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-26(23,24)12-8-6-11(7-9-12)10-15(21)20-16-13-4-2-3-5-14(13)25-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBNFXIJVYESJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide |
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